molecular formula C7H12F3NO B12314760 [2-(Trifluoromethyl)piperidin-3-yl]methanol

[2-(Trifluoromethyl)piperidin-3-yl]methanol

Cat. No.: B12314760
M. Wt: 183.17 g/mol
InChI Key: DNWDMUDDYZFFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .

Industrial Production Methods: Industrial production methods for [2-(Trifluoromethyl)piperidin-3-yl]methanol are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)piperidin-3-yl]methanol is not fully elucidated. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: [2-(Trifluoromethyl)piperidin-3-yl]methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

[2-(trifluoromethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h5-6,11-12H,1-4H2

InChI Key

DNWDMUDDYZFFKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.